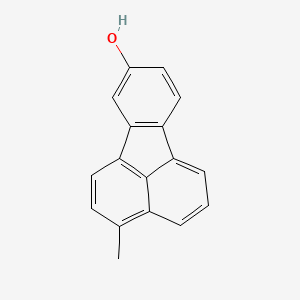

4-Methylfluoranthen-8-OL

Description

Structure

3D Structure

Properties

CAS No. |

88020-92-2 |

|---|---|

Molecular Formula |

C17H12O |

Molecular Weight |

232.28 g/mol |

IUPAC Name |

4-methylfluoranthen-8-ol |

InChI |

InChI=1S/C17H12O/c1-10-5-7-15-16-9-11(18)6-8-13(16)14-4-2-3-12(10)17(14)15/h2-9,18H,1H3 |

InChI Key |

YYBJHWIEFIYITR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C=CC=C3C2=C(C=C1)C4=C3C=CC(=C4)O |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 4 Methylfluoranthen 8 Ol

Mechanistic Studies of Formation Pathways

The formation of hydroxylated fluoranthenes such as 4-Methylfluoranthen-8-OL is primarily achieved through the introduction of a hydroxyl group onto a pre-existing fluoranthene (B47539) skeleton. This can be accomplished via chemical oxidation or photochemical processes.

Chemical Oxidation Mechanisms

The synthesis of this compound can involve the oxidative addition of a hydroxyl group at the 8-position of a 4-methylfluoranthene precursor. This hydroxylation is often achieved using potent oxidizing agents like hydrogen peroxide or ozone. The mechanism typically involves electrophilic attack on the electron-rich aromatic system of the fluoranthene core.

In a broader context, the oxidation of the parent compound, fluoranthene, provides insight into the formation of its hydroxylated derivatives. Advanced Oxidation Processes (AOPs) are effective in degrading fluoranthene and forming oxygenated products. For instance, in a persulfate (PS) system activated by sulfidated nano zero-valent iron (S-nZVI), fluoranthene is attacked by reactive oxygen species (ROS), such as sulfate (B86663) radicals (SO₄⁻•) and hydroxyl radicals (HO•). iwaponline.com The proposed pathway involves an initial attack on the fluoranthene molecule, leading to intermediates which are subsequently hydroxylated. iwaponline.com One such intermediate, 1,4-naphthoquinone, is formed through the hydroxylation of naphthalene (B1677914), a primary degradation product. iwaponline.com

Studies on deuterated fluoranthene (Fluoranthene-d10) further confirm that the molecule can be oxidized to form various oxygenated derivatives using common oxidizing agents like potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃). The promotion of such oxidation reactions can be enhanced by organic substances that accelerate the redox cycle of transition metals or directly activate oxidants to generate reactive oxygen species. mdpi.com

Table 1: Oxidizing Agents and Systems for Fluoranthene Transformation

| Oxidizing Agent/System | Reactant | Key Findings | Reference |

|---|---|---|---|

| Hydrogen Peroxide / Ozone | 4-Methylfluoranthene | Used in the synthetic pathway for the oxidative addition of a hydroxyl group. | vulcanchem.com |

| Persulfate (PS) / S-nZVI | Fluoranthene | Degradation occurs via attack by reactive oxygen species (SO₄⁻•, HO•), leading to hydroxylated intermediates. | iwaponline.com |

| Potassium Permanganate (KMnO₄) | Fluoranthene-d10 | Oxidizes the fluoranthene structure to form oxygenated derivatives. | |

| Chromium Trioxide (CrO₃) | Fluoranthene-d10 | Effective in oxidizing the fluoranthene molecule. |

Photochemical Transformation Pathways

Photochemical reactions represent another significant pathway for the transformation of PAHs. While specific studies on the photochemical formation of this compound are limited, the principles of supramolecular photochemistry can be applied. The irradiation of fluoranthene and its derivatives can lead to various transformations, including oxidation, dimerization, and cycloaddition. acs.org These reactions proceed through excited states and often have minimal activation energies. acs.org The efficiency and outcome of such photochemical transformations can be quantified by measuring reaction velocities and quantum yields. acs.org Preorganizing reactant molecules through weak interactions and confinement can control the regio- and stereochemistry of the products, which is a key challenge in solution-phase photochemistry. acs.org

Reaction Dynamics and Kinetics of Fluoranthene Derivatives

Understanding the reaction dynamics and kinetics is crucial for controlling the synthesis of fluoranthene derivatives. Studies involving tandem reactions have provided insights into the rate-determining steps of these complex transformations.

Furthermore, theoretical studies on the formation of fluoranthene and its isomer pyrene (B120774) have evaluated reaction kinetics using transition state theory. rsc.org For instance, the formation of these four-ring aromatics from the combination of benzyl (B1604629) and indenyl radicals involves a barrierless addition to form an adduct, which then decomposes through H-abstraction and H₂-loss. rsc.org Rate-of-production analysis helps determine the most favorable reaction pathways. rsc.org Similarly, the kinetic parameters for the isomerization of fluoranthene to pyrene have been determined under sooting flame conditions, highlighting the importance of temperature in favoring specific reaction channels. nih.govacs.org

Table 2: Key Findings in the Reaction Dynamics and Kinetics of Fluoranthene Derivatives

| Reaction Studied | Method | Key Finding | Reference |

|---|---|---|---|

| Tandem Suzuki–Miyaura and C–H Arylation | Intermolecular KIE experiment | The C–H activation step is unlikely to be the rate-determining step. | acs.org |

| Fluoranthene/Pyrene formation from benzyl-indenyl radicals | Transition State Theory | The barrierless addition of radicals forms an adduct, with decomposition pathways determining the final products. | rsc.org |

| Isomerization of Fluoranthene to Pyrene | Theoretical Calculation (BMK method) | The reaction has two channels with different energy barriers; the lower energy pathway is favored at high temperatures. | nih.govacs.org |

Catalytic Transformations Involving Hydroxylated Fluoranthenes

Catalysis plays a pivotal role in the synthesis and transformation of fluoranthene derivatives, including hydroxylated species. A range of homogeneous, heterogeneous, and biocatalytic systems have been developed.

Biocatalysis: Cytochrome P450 monooxygenases are effective biocatalysts for hydroxylating hydrophobic organic substrates like PAHs. researchgate.net Mutants of CYP102A1 from Bacillus megaterium have been engineered for the hydroxylation of compounds such as fluoranthene and pyrene. For example, introducing double hydrophobic substitutions (R47L/Y51F) at the entrance of the substrate access channel increased the PAH oxidation activity by up to 40-fold. researchgate.net These enzymes often require expensive cofactors like NADPH, but systems have been developed to improve stability and turnover numbers, making the process more practical. researchgate.net

Homogeneous and Heterogeneous Catalysis: Transition-metal-catalyzed reactions are widely used for synthesizing fluoranthenes. A method using tandem Suzuki–Miyaura and intramolecular C–H arylation reactions operates effectively with both homogeneous catalysts like Pd(dppf)Cl₂ and heterogeneous reduced graphene oxide (rGO)-CuPd nanocatalysts. acs.org These reactions show broad substrate scope and high functional group tolerance, producing fluoranthene derivatives in good yields. acs.org The heterogeneous nanocatalysts also offer the advantage of being reusable. acs.org Other catalytic systems for synthesizing the fluoranthene core include gold(I) complexes and gallium trichloride (B1173362) (GaCl₃), which catalyze the intramolecular hydroarylation of alkynes. beilstein-journals.org

Table 3: Catalytic Systems for Fluoranthene Transformations

| Catalyst Type | Specific Catalyst | Transformation | Key Features | Reference |

|---|---|---|---|---|

| Biocatalyst | CYP102A1 Mutants (e.g., R47L/Y51F) | Hydroxylation of PAHs | Increased oxidation activity (up to 40-fold). | researchgate.net |

| Homogeneous | Pd(dppf)Cl₂ | Tandem Suzuki–Miyaura and C–H Arylation | Good yields (up to 78%) and high functional group tolerance. | acs.org |

| Heterogeneous | rGO-CuPd Nanocatalysts | Tandem Suzuki–Miyaura and C–H Arylation | Reusable, preserving ~90% activity after the third cycle. | acs.org |

| Homogeneous | Gold(I) complexes / GaCl₃ | Intramolecular Hydroarylation of Alkynes | Efficient synthesis of the fluoranthene core under mild conditions. | beilstein-journals.org |

Theoretical Elucidation of Reaction Intermediates and Transition States

Theoretical and computational chemistry provides powerful tools for understanding the complex reaction mechanisms involved in the formation and transformation of fluoranthenes at a molecular level.

Density Functional Theory (DFT) is frequently employed to study intermediate species and transition structures. rsc.org In the context of fluoranthene and pyrene formation from radical precursors, DFT has been used to map out the potential energy surface and identify the elementary reactions involved. rsc.org

In the study of the isomerization of fluoranthene to pyrene, theoretical calculations using the Boese-Martin for kinetics (BMK) method have been used to determine geometrical parameters, vibrational frequencies, and thermodynamic properties over a wide temperature range (298–2500 K). nih.govacs.org These studies located the transition states and intermediate species on the singlet potential energy surface, revealing two distinct reaction channels with entrance barriers of approximately 419 and 771 kJ mol⁻¹, respectively. nih.govacs.org Such theoretical work is crucial for identifying the most energetically favored reaction pathways under specific conditions, such as those found in sooting flames. nih.govacs.org

Table 4: Theoretical Methods and Findings for Fluoranthene Reactions

| Reaction | Theoretical Method | Key Findings | Reference |

|---|---|---|---|

| Fluoranthene/Pyrene Formation | Density Functional Theory (DFT) | Elucidation of intermediate species and transition structures in the reaction mechanism from benzyl and indenyl radicals. | rsc.org |

| Fluoranthene to Pyrene Isomerization | BMK/6-311++G(d,p) and BMK/6-311++G(3df,2p) | Identification of two reaction channels with different energy barriers; determination of thermodynamic properties (ΔrH°(T), ΔrG°(T)). | nih.govacs.org |

Environmental Occurrence, Distribution, and Transformation of Hydroxylated Fluoranthene Derivatives

Occurrence and Spatial Distribution in Environmental Compartments

Limited specific data exists regarding the widespread environmental concentrations of 4-Methylfluoranthen-8-OL. Much of the available research focuses on the broader class of hydroxylated polycyclic aromatic hydrocarbons (OH-PAHs) or the parent compound, fluoranthene (B47539).

Atmospheric Presence (Gas and Particulate Phases)

Direct measurements of this compound in the atmosphere are not extensively documented in scientific literature. However, studies on related compounds suggest that as a hydroxylated derivative of a polycyclic aromatic hydrocarbon (PAH), it is expected to be present in the atmosphere. OH-PAHs, in general, are found in both the gas and particulate phases of the atmosphere, with their distribution being influenced by factors such as temperature and the specific properties of the compound. wikipedia.orgwww.gov.ukmdpi.comnih.gov The partitioning between the gas and particulate phases is a critical factor in determining their atmospheric transport and deposition.

Table 1: Atmospheric Presence of this compound

| Environmental Compartment | Phase | Concentration Data |

| Atmosphere | Gas | Not Reported |

| Atmosphere | Particulate | Not Reported |

Aquatic System Distribution (Wastewater, Seawater, Runoff)

Specific concentrations of this compound in various aquatic systems have not been widely reported. General studies on OH-PAHs confirm their presence in municipal and industrial wastewater, often as byproducts of incomplete combustion processes and human metabolism of PAHs. eib.orgbiorock.com The persistence of this compound in water systems is an area requiring further investigation to understand its potential impact on aquatic ecosystems. vulcanchem.com

Table 2: Aquatic Distribution of this compound

| Aquatic System | Concentration Data |

| Wastewater | Not Reported |

| Seawater | Not Reported |

| Runoff | Not Reported |

Soil and Sediment Accumulation

While it is established that this compound persists in soil and water systems, quantitative data on its accumulation in soil and sediment are scarce in the available literature. vulcanchem.com PAHs and their derivatives are known to sorb to organic matter in soil and sediment, leading to their accumulation in these compartments. cambridge.orgdiva-portal.org The extent to which this compound accumulates would depend on its specific physicochemical properties, such as its water solubility and octanol-water partition coefficient, as well as the characteristics of the soil or sediment.

Table 3: Soil and Sediment Accumulation of this compound

| Environmental Compartment | Concentration Data |

| Soil | Not Reported |

| Sediment | Not Reported |

Environmental Fate and Transformation Processes

The environmental fate of this compound is governed by its formation from parent PAHs and its subsequent transformation through biological and chemical processes.

In Situ Formation from Parent Polycyclic Aromatic Hydrocarbons

This compound can be formed in the environment from its parent PAH, fluoranthene, and related methylated PAHs. The synthesis of this compound can involve the methylation of a fluoranthene precursor followed by hydroxylation. vulcanchem.com This suggests that environmental processes such as incomplete combustion, which can produce methylated PAHs, and subsequent atmospheric or biological oxidation could lead to the in-situ formation of this compound. Photochemical reactions in the atmosphere are a known pathway for the formation of hydroxylated PAHs from their parent compounds. chemrxiv.org

Biotransformation Pathways in Environmental Organisms

Bacteria, such as Mycobacterium sp., are known to degrade fluoranthene. nih.govoup.com The metabolic pathways often involve hydroxylation, leading to the formation of various hydroxylated intermediates. For instance, the degradation of fluoranthene by Mycobacterium sp. strain PYR-1 has been shown to produce metabolites such as 8-hydroxy-7-methoxyfluoranthene and 9-hydroxyfluorene. nih.gov

Fungi also play a significant role in the transformation of PAHs. uobasrah.edu.iqimrpress.com Some fungal species can metabolize fluoranthene to hydroxylated derivatives. asm.org The degradation of other methylated PAHs, such as 2-methylphenanthrene (B47528) by Sphingomonas sp., can proceed through the hydroxylation of the methyl side chain, forming an alcohol, which is then further oxidized to an aldehyde and a carboxylic acid. oup.com This suggests a potential biotransformation pathway for this compound could involve the further oxidation of its hydroxyl group or degradation of the aromatic ring structure.

Abiotic Degradation Mechanisms (e.g., Photo-oxidation)

The primary abiotic degradation pathway for polycyclic aromatic hydrocarbons (PAHs) in the environment is photo-oxidation. europa.eu PAHs are generally resistant to hydrolysis under typical environmental conditions due to their chemical stability and lack of hydrolyzable functional groups. europa.eu However, they are susceptible to decomposition by sunlight.

For the parent compound, fluoranthene, the main abiotic transformation is photochemical decomposition. europa.eu The rate of this degradation can be influenced by the medium in which the compound is found. For instance, vapor-phase fluoranthene has an estimated atmospheric half-life of about 8 hours due to its reaction with photochemically-produced hydroxyl radicals. nih.gov When associated with particulate matter, fluoranthene can be more stable against photo-oxidation, which may allow for its long-range transport in the atmosphere. nih.gov The presence of other substances, such as algae in water, can photosensitize the degradation of fluoranthene, increasing the rate of its breakdown. nih.gov

The process of photo-oxidation involves the interaction of the PAH molecule with solar radiation, which can lead to the formation of various oxygenated derivatives, including hydroxylated PAHs (OH-PAHs), ketones, aldehydes, and carboxylic acids. researchgate.net Elevated temperatures and increased solar radiation, typical of warmer seasons, can accelerate the photodegradation of PAHs in the atmosphere. researchgate.net This process is a significant factor in the removal of these compounds from the environment. mdpi.com While specific studies on the photo-oxidation of this compound are not available, it is expected to undergo similar degradation processes as other methylated and hydroxylated PAH derivatives. The presence of the hydroxyl group may influence its light-absorbing properties and subsequent reactivity.

Temporal and Seasonal Variability of Environmental Concentrations

The environmental concentrations of PAHs and their hydroxylated derivatives exhibit significant temporal and seasonal variability, largely driven by emission sources and degradation processes.

Studies on atmospheric PAHs and OH-PAHs consistently show higher concentrations during the winter and lower concentrations in the summer. researchgate.netmdpi.com This pattern is attributed to several factors. In winter, there is an increased use of fuels for heating, leading to higher emissions of PAHs from the combustion of fossil fuels and biomass. acs.org Conversely, the higher temperatures and stronger solar radiation in the summer lead to increased rates of photodegradation, which reduces the atmospheric concentrations of these compounds. acs.orgaaqr.org

A study conducted in Kanazawa, Japan, provides a clear example of this seasonal trend for a range of PAHs and OH-PAHs. The data from this study, while not specific to this compound, illustrates the expected seasonal fluctuations for related compounds.

Table 1: Seasonal Atmospheric Concentrations of Total PAHs and OH-PAHs in Kanazawa, Japan Data illustrates general trends for the compound classes, not this compound specifically.

| Season (2017-2018) | Average Total PAHs Concentration (ng/m³) | Average Total OH-PAHs Concentration (pg/m³) |

| Spring 2017 | 0.86 ± 0.56 | 49.81 ± 24.12 |

| Summer 2017 | 0.30 ± 0.09 | 17.08 ± 4.83 |

| Autumn 2017 | 0.66 ± 0.23 | 57.36 ± 33.84 |

| Winter 2018 | 1.00 ± 0.26 | 75.06 ± 23.38 |

| Spring 2018 | 0.55 ± 0.30 | 36.62 ± 18.33 |

| Source: Adapted from Seasonal Variability and Risk Assessment of Atmospheric Polycyclic Aromatic Hydrocarbons and Hydroxylated Polycyclic Aromatic Hydrocarbons in Kanazawa, Japan. researchgate.netmdpi.com |

Similarly, studies of PAHs in coastal waters have shown clear seasonal variations, with higher concentrations often observed in cooler seasons like autumn and winter compared to the hot seasons of summer and spring. mdpi.com This can be influenced by a combination of factors including increased runoff, atmospheric deposition, and reduced rates of photodegradation in the water column during cooler, less sunny months.

While direct measurements for this compound are not available, its status as a methylated and hydroxylated derivative of fluoranthene suggests its environmental concentrations would follow these established seasonal patterns. Higher levels would be anticipated in areas and seasons with significant combustion sources and lower levels during periods of high solar irradiation.

Advanced Analytical Methodologies for 4 Methylfluoranthen 8 Ol Quantification and Identification

Sophisticated Sample Preparation and Enrichment Techniques

Effective sample preparation is a critical prerequisite for the reliable analysis of 4-Methylfluoranthen-8-OL, aiming to isolate the analyte from interfering matrix components and concentrate it to detectable levels.

Advanced Extraction Methodologies

Modern extraction techniques offer significant advantages over traditional methods like Soxhlet extraction, including reduced solvent consumption, shorter extraction times, and automation. csic.esnih.gov

Pressurized Liquid Extraction (PLE): Also known as accelerated solvent extraction (ASE), PLE utilizes elevated temperatures (up to 200 °C) and pressures (up to 130 bar) to enhance extraction efficiency. nih.govchromatographyonline.com This technique maintains the solvent in a liquid state above its boiling point, increasing analyte solubility and diffusion rates. nih.govmdpi.com For compounds like this compound, which may be present in solid matrices such as soil or sediment, PLE offers a rapid and efficient extraction. csic.esresearchgate.net The automated nature of PLE systems also allows for high sample throughput. chromatographyonline.com

Microwave-Assisted Extraction (MAE): MAE employs microwave energy to heat the solvent and sample matrix, accelerating the extraction process. researchgate.netvjol.info.vn This technique can significantly reduce extraction times, often to just a few minutes, and decrease solvent usage. vjol.info.vnnih.gov The choice of solvent is critical, with factors like the solvent's ability to absorb microwave energy influencing efficiency. vjol.info.vn MAE has been successfully applied to extract various phenolic compounds from complex matrices. nih.govmdpi.com

Solid-Phase Extraction (SPE): SPE is a versatile technique used for sample clean-up and concentration. sigmaaldrich.cnactapol.net It involves passing a liquid sample through a solid adsorbent (the stationary phase) that retains the analyte. sigmaaldrich.cn The analyte is then eluted with a small volume of a different solvent. For this compound, a reversed-phase sorbent (e.g., C18) would likely be effective, given its aromatic structure. SPE can be automated and is widely used for preparing samples prior to chromatographic analysis. preekem.com

| Extraction Technique | Principle | Advantages | Typical Parameters |

| Pressurized Liquid Extraction (PLE) | Uses elevated temperature and pressure to increase extraction efficiency. chromatographyonline.com | Reduced solvent and time, automation. csic.es | Temperature: up to 200°C, Pressure: up to 130 bar. nih.gov |

| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat solvent and sample. researchgate.net | Rapid extraction, reduced solvent use. vjol.info.vn | Power: 400-800 W, Time: 1-6 minutes. nih.gov |

| Solid-Phase Extraction (SPE) | Isolates analytes by partitioning onto a solid stationary phase. sigmaaldrich.cn | Sample clean-up, concentration, automation. sigmaaldrich.cnpreekem.com | Sorbent: C18, Elution Solvent: Methanol/Acetonitrile (B52724). |

Analyte Concentration and Clean-up Procedures

Following extraction, the extract often requires further concentration and clean-up to remove co-extracted interfering substances that could compromise the chromatographic analysis.

Solvent Evaporation: A common method for concentrating the analyte is to evaporate the solvent under a gentle stream of nitrogen or using a rotary evaporator. nih.gov This step increases the concentration of this compound in the final extract.

Solid-Phase Extraction (SPE) for Clean-up: In addition to its use as a primary extraction method, SPE is extensively used for clean-up. sigmaaldrich.cnactapol.net By selecting an appropriate sorbent and solvent system, it is possible to selectively remove interferences while retaining the analyte of interest. lcms.cz For instance, a multi-step SPE protocol might involve loading the sample, washing away impurities with a weak solvent, and then eluting the this compound with a stronger solvent.

Chromatographic Separation Techniques for Complex Matrices

Chromatography is indispensable for separating this compound from other structurally similar compounds that may be present in the sample extract.

Gas Chromatography (GC) Coupled Systems

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds.

GC-Mass Spectrometry (GC-MS): The coupling of GC with a mass spectrometer is a gold standard for the identification and quantification of organic compounds. nih.govnih.gov The gas chromatograph separates the components of the mixture, and the mass spectrometer provides mass information for each component, allowing for highly specific detection and structural elucidation. nih.gov For the analysis of this compound, a derivatization step (e.g., silylation) may be necessary to increase its volatility and improve its chromatographic behavior. The use of high-resolution capillary columns is essential for achieving the necessary separation from other PAHs and their derivatives. uliege.belgcstandards.com

High-Performance Liquid Chromatography (HPLC) Applications

HPLC is a versatile and widely used technique for the separation of a broad range of compounds, including those that are non-volatile or thermally labile. wikipedia.orgsigmaaldrich.com

Reversed-Phase HPLC: This is the most common mode of HPLC for the analysis of PAHs and their derivatives. chromatographytoday.comlibretexts.org It utilizes a nonpolar stationary phase (typically C8 or C18) and a polar mobile phase (e.g., a mixture of acetonitrile and water). libretexts.org The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. wikipedia.org A gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of complex mixtures. libretexts.org

HPLC with Fluorescence Detection: Fluorescence detection is highly sensitive and selective for fluorescent compounds like PAHs and their hydroxylated metabolites. Since this compound is expected to be fluorescent, this detection method can provide very low detection limits.

| Chromatographic Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detector | Suitability for this compound |

| Gas Chromatography (GC) | Fused-silica capillary column (e.g., 5% phenyl-methylpolysiloxane). lgcstandards.com | High-purity helium or hydrogen. oiv.int | Mass Spectrometer (MS). nih.gov | Suitable after derivatization to increase volatility. |

| High-Performance Liquid Chromatography (HPLC) | Reversed-phase C18 or C8. libretexts.org | Acetonitrile/water gradient. libretexts.org | Mass Spectrometer (MS), Fluorescence Detector. | Highly suitable due to its aromatic and polar nature. |

High-Resolution Spectrometric Detection and Structural Characterization

Mass spectrometry is a critical tool for the definitive identification and structural characterization of this compound.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which can be used to determine the elemental composition of an analyte. This is invaluable for distinguishing between compounds with the same nominal mass but different elemental formulas. When coupled with GC or HPLC, HRMS offers a very high degree of confidence in the identification of this compound, even in highly complex matrices.

Tandem Mass Spectrometry (MS/MS): In MS/MS, a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. This provides structural information about the analyte. The fragmentation pattern of this compound would be expected to show characteristic losses, such as the loss of the hydroxyl (-OH) and methyl (-CH₃) groups, providing further confirmation of its identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While not a routine quantitative technique for trace analysis, NMR spectroscopy is a powerful tool for the definitive structural elucidation of isolated compounds. ¹H NMR would show characteristic signals for the aromatic protons, the methyl group protons, and the hydroxyl proton, providing unambiguous confirmation of the structure of this compound. vulcanchem.com

Mass Spectrometry (MS/MS, High-Resolution MS) for Identification and Quantification

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, enabling the determination of molecular weight and elemental composition. wikipedia.org When coupled with a separation technique like gas chromatography (GC), it becomes a cornerstone for the analysis of semi-volatile organic compounds such as this compound.

Identification and Fragmentation

In a typical GC-MS analysis using electron ionization (EI), a sample is vaporized and bombarded with a high-energy electron beam. This process imparts a positive charge to the molecule, forming a molecular ion (M⁺•), and often causes it to break apart into smaller, characteristic fragment ions. uni-saarland.de For this compound (C₁₇H₁₂O), the molecular ion peak would be expected at an m/z corresponding to its molecular weight. The resulting mass spectrum serves as a chemical "fingerprint" that can be compared against spectral libraries, such as those maintained by NIST, for identification. researchgate.netlibretexts.org

The structure of this compound, featuring a stable aromatic core with hydroxyl and methyl functional groups, dictates its fragmentation pattern. libretexts.org General fragmentation principles suggest that the molecular ion peak for aromatic compounds is typically strong due to the stability of the ring system. libretexts.org Common fragmentation pathways would involve the loss of the functional groups:

A neutral loss of a hydroxyl radical (•OH), resulting in a fragment ion peak at [M-17]⁺.

A neutral loss of a methyl radical (•CH₃), leading to a fragment ion at [M-15]⁺.

High-Resolution Mass Spectrometry (HRMS)

While standard mass spectrometers measure nominal mass, high-resolution mass spectrometry (HRMS) can measure mass to several decimal places. researchgate.net This precision allows for the calculation of a unique elemental formula for a given ion. For instance, HRMS can distinguish this compound (C₁₇H₁₂O) from another compound that might have the same nominal mass but a different elemental composition, thereby providing a high degree of confidence in the identification. researchgate.net This capability is crucial in complex sample analysis where isobaric interferences are common.

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry, or MS/MS, adds another dimension of specificity for structural confirmation and quantification, especially in complex matrices. thermofisher.com In this technique, the molecular ion of the target analyte is selectively isolated (the precursor ion), subjected to fragmentation in a collision cell, and the resulting fragment ions (product ions) are then analyzed. uni-saarland.de This process, often performed using techniques like GC-MS/MS, significantly reduces background noise and enhances selectivity. wikipedia.org The specific transition from a precursor ion to a product ion can be monitored for highly selective quantification.

Table 1: Hypothetical Mass Spectrometry Data for this compound

| Ion Type | Description | Expected m/z (Nominal) | Fragmentation Pathway |

| Molecular Ion (M⁺•) | Intact molecule radical cation | 232 | C₁₇H₁₂O⁺• |

| Fragment Ion 1 | Loss of methyl radical | 217 | [M - CH₃]⁺ |

| Fragment Ion 2 | Loss of hydroxyl radical | 215 | [M - OH]⁺ |

| Fragment Ion 3 | Loss of formyl radical (CHO) | 203 | [M - CHO]⁺ |

Spectrophotometric Detection Principles

Spectrophotometric methods, particularly those based on fluorescence, are highly sensitive for the detection of PAHs and their derivatives due to their extensive conjugated π-electron systems.

UV-Visible Absorption and Fluorescence Spectroscopy

The fluoranthene (B47539) core of this compound allows it to absorb ultraviolet (UV) and visible light, promoting electrons to an excited state. The subsequent relaxation of these electrons back to the ground state can produce a fluorescence emission at a characteristic, longer wavelength. The presence of the hydroxyl (-OH) and methyl (-CH₃) groups can modify the electronic structure, causing shifts in the absorption and emission maxima compared to the parent fluoranthene molecule. researchgate.net

While standard fluorescence spectroscopy is sensitive, its selectivity can be limited in complex mixtures due to overlapping spectra from different fluorescent compounds. To overcome this, more advanced techniques are employed.

Synchronous Fluorescence Spectroscopy (SFS)

SFS is a technique where both the excitation and emission monochromators are scanned simultaneously with a constant wavelength difference (Δλ) maintained between them. shimadzu-webapp.eu This approach results in simplified, narrowed spectral bands, which reduces peak overlap and improves the resolution of mixtures, making it a rapid method for both qualitative and quantitative analysis of hydroxylated PAHs in environmental samples. shimadzu-webapp.euresearchgate.net

Excitation-Emission Matrix (EEM) Spectroscopy

An even more comprehensive technique is Excitation-Emission Matrix (EEM) spectroscopy. An EEM is a three-dimensional plot showing fluorescence intensity as a function of both excitation and emission wavelengths, creating a detailed topographical map or "fingerprint" of a sample's fluorescence. nih.gov When combined with powerful chemometric data analysis methods like Parallel Factor Analysis (PARAFAC), EEM can deconvolve the spectra from complex mixtures. nih.govrsc.org This approach allows for the identification and quantification of individual components, such as phenanthrene (B1679779) and its hydroxylated metabolites, without the need for extensive sample preparation and chromatographic separation. nih.gov

Method Validation, Quality Assurance, and Performance Parameters (e.g., Limit of Detection, Recovery)

To ensure that analytical results are accurate, reliable, and reproducible, the methods used for the quantification of this compound must be rigorously validated. This involves establishing key performance parameters and implementing strict quality assurance and quality control (QA/QC) protocols.

Method Performance Parameters

Linearity: This parameter assesses the direct proportionality between the analytical signal and the concentration of the analyte over a given range. It is typically evaluated by analyzing a series of calibration standards and demonstrating a high coefficient of determination (r²), often greater than 0.99, for the resulting calibration curve. rsc.org

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be measured with an acceptable level of precision and accuracy. For PAH analysis in water using sensitive MS techniques, these limits can be in the low nanogram per liter (ng/L) range. rsc.org

Recovery: Recovery studies are performed by spiking a blank sample matrix with a known amount of the analyte and measuring the amount detected. This tests the efficiency of the entire analytical procedure, including extraction and sample preparation. For complex environmental matrices, recovery values are often in the range of 58% to 127%. rsc.org

Precision and Accuracy: Precision refers to the closeness of repeated measurements, often expressed as a relative standard deviation (RSD), while accuracy refers to the closeness of a measured value to the true value.

Quality Assurance and Quality Control (QA/QC)

A robust QA/QC program is essential for maintaining data integrity. Common practices include:

Use of Internal Standards: A known amount of a chemically similar but non-interfering compound (often an isotopically labeled version of the analyte) is added to every sample, standard, and blank before processing. This helps to correct for variations in instrument response and recovery.

Analysis of Blanks and Standards: Each batch of samples should include a method blank to check for contamination and calibration standards to verify instrument performance. wikipedia.org

Use of Standard Reference Materials (SRMs): Analyzing an SRM, which is a matrix-matched material with a certified concentration of the analyte, is a primary way to assess the accuracy of a method. scienceready.com.au

Replicate Analysis: Analyzing samples in duplicate or triplicate provides a measure of the method's precision. wikipedia.org

Table 2: Typical Method Validation and Quality Performance Parameters for PAH Analysis

| Parameter | Description | Typical Acceptance Criteria/Value |

| Linearity (r²) | Coefficient of determination for the calibration curve. | > 0.99 rsc.org |

| Recovery | Percentage of analyte detected after spiking a blank matrix. | 58% - 127% rsc.org |

| Precision (RSD) | Relative Standard Deviation of replicate measurements. | < 20% |

| LOD (Aqueous) | Method Detection Limit in water samples. | < 30 ng/L rsc.org |

| LOQ (Aqueous) | Method Quantification Limit in water samples. | < 100 ng/L rsc.org |

Computational and Theoretical Chemistry Studies of 4 Methylfluoranthen 8 Ol

Quantum Mechanical and Density Functional Theory (DFT) Applications

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are central to the computational study of molecules like 4-Methylfluoranthen-8-OL. DFT offers a favorable balance between computational cost and accuracy, making it a standard tool for calculating the electronic structure and related properties of medium to large-sized organic molecules. eurekaselect.com By solving approximations of the Schrödinger equation, DFT can model the electron density of a system to derive its energy, geometry, and various other molecular properties.

Electronic Structure Elucidation and Reactivity Descriptors

The electronic structure of this compound governs its chemical behavior. DFT calculations are employed to determine its molecular orbitals, in particular the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. cam.ac.uk A smaller gap generally implies higher reactivity.

From the electronic structure, various reactivity descriptors can be calculated. These include:

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen of the hydroxyl group would be an electron-rich site, while the aromatic protons would be electron-poor.

Fukui Functions: These descriptors quantify the change in electron density at a specific point in the molecule when an electron is added or removed, thereby predicting the most likely sites for nucleophilic, electrophilic, and radical attacks.

| Descriptor | Calculated Value | Interpretation |

|---|---|---|

| HOMO Energy | -5.8 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -1.5 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.3 eV | Indicates chemical reactivity and kinetic stability. |

| Ionization Potential (I) | 5.8 eV | Energy required to remove an electron. |

| Electron Affinity (A) | 1.5 eV | Energy released when an electron is added. |

| Global Hardness (η) | 2.15 eV | Measures resistance to change in electron distribution. |

| Electrophilicity Index (ω) | 1.98 eV | Quantifies the electrophilic character of the molecule. |

Simulation of Spectroscopic Properties (e.g., UV-Vis, NMR Chemical Shifts)

Computational methods are highly effective in predicting the spectroscopic signatures of molecules.

UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for simulating electronic absorption spectra. researchgate.netmdpi.comnih.gov By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption wavelengths (λmax) and oscillator strengths, which correspond to the peaks in a UV-Vis spectrum. This is particularly useful for PAHs, whose spectra are characterized by π-π* transitions. For this compound, TD-DFT would predict how the methyl and hydroxyl substituents shift the absorption bands compared to the parent fluoranthene (B47539) molecule. mdpi.com

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating nuclear magnetic shielding tensors. nih.govnih.govrsc.org From these tensors, the isotropic shielding values are obtained and then converted to chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). liverpool.ac.uk This allows for the theoretical prediction of both ¹H and ¹³C NMR spectra, which can be invaluable for confirming the structure of a synthesized compound or for assigning experimental peaks. acs.org

| Spectroscopy Type | Parameter | Predicted Value | Computational Method |

|---|---|---|---|

| UV-Vis | λmax 1 | ~360 nm | TD-DFT/B3LYP |

| λmax 2 | ~290 nm | ||

| ¹³C NMR | C4-CH₃ | ~14 ppm | DFT-GIAO |

| C8-OH | ~155 ppm | ||

| Aromatic Region | 110-140 ppm | ||

| ¹H NMR | 4-CH₃ | ~2.5 ppm | DFT-GIAO |

| 8-OH | ~5.5 ppm | ||

| Aromatic Region | 7.5-8.5 ppm |

Energetic Profiling of Reaction Pathways and Transition States

DFT is a cornerstone for investigating the mechanisms of chemical reactions. For this compound, this could involve studying its metabolism, such as oxidation reactions mediated by cytochrome P450 enzymes, or its potential synthetic pathways. nih.govnih.gov

By mapping the potential energy surface (PES) of a reaction, DFT can identify the geometries of reactants, products, intermediates, and, most importantly, transition states (TS). The energy difference between the reactants and the transition state defines the activation energy (Ea), which is the primary determinant of the reaction rate. This allows chemists to compare the feasibility of different proposed mechanisms and understand the factors that control reaction outcomes. For instance, calculations could determine whether oxidation is more likely to occur on the aromatic rings or at the methyl group.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

While quantum mechanics provides a static picture of a molecule, Molecular Dynamics (MD) simulations introduce the element of time, allowing the study of the dynamic behavior of molecules and their interactions with their environment. ekb.egmdpi.com MD simulations use classical mechanics force fields (like AMBER or GAFF) to model the movements of atoms over time. nih.govmdpi.com

For this compound, MD simulations can be used to:

Analyze Conformational Flexibility: Study the rotation of the methyl and hydroxyl groups and the slight puckering of the five-membered ring. This provides insight into the molecule's flexibility and the most stable conformations in different environments.

Simulate Solvation: Place the molecule in a simulation box with explicit solvent molecules (e.g., water) to study how it interacts with the solvent. This can reveal information about its solubility and the structure of its hydration shell.

Study Intermolecular Interactions: Simulate the interaction of this compound with other molecules, such as biological macromolecules like DNA or proteins. nih.gov This is crucial for understanding its potential biological activity or toxicity, as it can reveal preferred binding modes and calculate binding free energies.

Theoretical Models of Aromaticity and Conjugation in Fluoranthene Systems

Fluoranthene possesses a unique electronic structure, consisting of a naphthalene (B1677914) and a benzene (B151609) unit fused to a central five-membered ring. Its aromaticity is not uniform across the molecule. Computational methods provide a way to quantify the degree of aromaticity in each ring.

The most common method is the Nucleus-Independent Chemical Shift (NICS) calculation. github.ioacs.org NICS probes the magnetic shielding at the center of each ring. A negative NICS value indicates diatropic ring currents, a hallmark of aromaticity, while a positive value indicates paratropic currents, characteristic of anti-aromaticity. rsc.orgresearchgate.net By calculating NICS values, typically 1 Å above the ring plane [NICS(1)], one can create an "aromaticity map" of this compound. researchgate.net Such studies on the parent fluoranthene system show that the benzenoid ring (the one not fused to the five-membered ring) exhibits the highest aromatic character, while the five-membered ring is generally considered non-aromatic.

Chemoinformatics and Database Integration for Structure-Activity Relationships

Chemoinformatics involves the use of computational methods to analyze large datasets of chemical information. The theoretical data generated for this compound through DFT and MD simulations can be used to develop Quantitative Structure-Activity Relationship (QSAR) models. researchgate.netnih.govnih.gov

In a QSAR study, calculated molecular descriptors (such as HOMO-LUMO gap, dipole moment, solvent-accessible surface area, etc.) for a series of related compounds (e.g., various substituted fluoranthene derivatives) are correlated with their experimentally measured biological activity or property (e.g., toxicity, binding affinity). researchgate.netimist.ma This correlation is established using statistical methods to create a mathematical model.

This model can then be used to:

Predict the activity of new, unsynthesized fluoranthene derivatives.

Identify the key molecular features that are most important for a desired activity.

Guide the design of new compounds with enhanced activity or improved properties.

The integration of calculated data for this compound into chemical databases provides a valuable resource for building and refining these predictive QSAR models, accelerating the discovery and development of new molecules for various applications.

Advanced Applications of Fluoranthene Derivatives in Materials Science and Chemical Sensing

Utilization in Organic Electronics and Optoelectronic Devices

There is no specific information in the scientific literature regarding the use of 4-Methylfluoranthen-8-OL in organic electronics or optoelectronic devices. While fluoranthene (B47539) derivatives, in general, are explored for such applications due to their inherent photophysical properties, data for this specific methylated and hydroxylated derivative is absent. ossila.comsigmaaldrich.comwikipedia.orgnih.govresearchgate.netpageplace.de

Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)

No published research could be found that investigates the performance or utility of this compound as a material in either OLEDs or OFETs. The general class of fluoranthenes has been considered for these technologies, but specific data for this compound is not available. ossila.com

Perovskite Solar Cells (PSCs)

There are no studies detailing the application or effect of this compound in perovskite solar cells. Research on fluoranthene derivatives as hole-transporting materials in PSCs exists, but does not include this specific compound. utoronto.canih.govrsc.orgresearchgate.netnih.govossila.comimec-int.comnih.govnih.govrsc.org

Development as Fluorescent Chemosensors and Probes

No literature was found describing the development or use of this compound as a fluorescent chemosensor or probe for any specific analyte. While fluoranthene's fluorescent properties make its derivatives candidates for sensor applications, research has not been published on this particular molecule for this purpose. nih.govnih.govrsc.orgsioc-journal.cnrsc.org

Role in Supramolecular Chemistry and Molecular Recognition

There is no available research on the role of this compound in supramolecular chemistry or molecular recognition studies. The fundamental principles of supramolecular chemistry, such as non-covalent interactions, are key to designing complex molecular systems, but this specific compound has not been a subject of such published research. wikipedia.orgrsc.orgnih.govnih.gov

Emerging Research Frontiers and Methodological Challenges

Integration of Advanced Analytical and Computational Approaches for Comprehensive Characterization

A thorough understanding of the properties and behavior of 4-Methylfluoranthen-8-OL necessitates a multi-faceted approach that combines advanced analytical instrumentation with powerful computational modeling. This integration allows for a more complete picture of the molecule's structure, reactivity, and interactions.

Modern analytical techniques are crucial for the unambiguous identification and quantification of hydroxylated PAHs in complex matrices. nih.gov High-performance liquid chromatography (HPLC) coupled with fluorescence detection (FLD) is a widely used method for analyzing PAH metabolites. researchgate.net For enhanced sensitivity and specificity, mass spectrometry (MS) techniques, particularly when used in tandem (MS/MS), are invaluable. dntb.gov.ua Techniques like nanoelectrospray ionization (nano-ESI) are being optimized for the direct and sensitive analysis of hydroxylated PAHs in biological samples, overcoming challenges like matrix effects and ion suppression. nih.gov Structural elucidation is definitively achieved through Nuclear Magnetic Resonance (NMR) spectroscopy, which provides detailed information about the chemical environment of each atom in the molecule. mdpi.com

Computational chemistry offers insights that complement experimental data. Molecular docking simulations can predict the binding affinity of this compound with biological macromolecules, such as enzymes or receptors, suggesting potential biological activity. mdpi.com Molecular dynamics (MD) simulations can then be used to study the stability and conformational changes of these potential complexes over time. mdpi.com These computational tools are essential for predicting the compound's behavior and prioritizing experimental investigations.

Table 1: Advanced Techniques for the Characterization of this compound

| Technique | Application | Key Insights |

|---|---|---|

| HPLC-FLD | Quantification in environmental and biological samples | Sensitive detection of known hydroxylated PAHs. |

| LC-MS/MS | Identification and quantification in complex matrices | High specificity and structural information from fragmentation patterns. dntb.gov.ua |

| NMR Spectroscopy | Definitive structural elucidation | Unambiguous determination of molecular structure and stereochemistry. mdpi.com |

| Molecular Docking | Prediction of biological interactions | Estimation of binding affinity and mode with target proteins. mdpi.com |

| Molecular Dynamics | Simulation of molecular behavior | Analysis of the stability and dynamics of ligand-protein complexes. mdpi.com |

Innovations in Green Synthetic Chemistry for Fluoranthene (B47539) Derivatives

Traditional synthetic routes to PAHs and their derivatives often involve harsh reaction conditions and the use of hazardous reagents. chemistryviews.org The principles of green chemistry aim to develop more environmentally benign and efficient synthetic methods. tandfonline.com For fluoranthene derivatives, this involves exploring alternative catalysts, solvent-free conditions, and more atom-economical reactions.

Recent advancements in catalysis have opened new avenues for fluoranthene synthesis. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, have been adapted for the construction of the fluoranthene core. acs.org Researchers are also exploring the use of heterogeneous catalysts, which can be more easily recovered and reused, reducing waste. acs.org Rhodium-catalyzed [2+2+2] cycloaddition reactions have been developed to synthesize substituted fluoranthenes at room temperature, offering a milder alternative to traditional high-temperature methods. chemistryviews.org

Other green approaches focus on minimizing waste and energy consumption. One-pot reactions, where multiple synthetic steps are carried out in the same reaction vessel, can improve efficiency and reduce the need for purification of intermediates. researchgate.net The use of ionic liquids as reusable reaction media and the development of solvent-free reaction conditions are also promising strategies for a more sustainable synthesis of fluoranthene derivatives. researchgate.net

Table 2: Green Chemistry Approaches for Fluoranthene Synthesis

| Approach | Principle | Example Application |

|---|---|---|

| Advanced Catalysis | Use of efficient and reusable catalysts. | Rhodium-catalyzed [2+2+2] cycloaddition for room-temperature synthesis. chemistryviews.org |

| One-Pot Synthesis | Combining multiple reaction steps to reduce waste. | Condensation reactions for building complex heterocyclic structures. researchgate.net |

| Solvent-Free Reactions | Eliminating the use of volatile and often toxic organic solvents. | Mechanochemical synthesis or reactions under neat conditions. researchgate.net |

| Use of Greener Solvents | Replacing hazardous solvents with more benign alternatives. | Employing ionic liquids as recyclable reaction media. researchgate.net |

Deeper Understanding of Complex Environmental Biogeochemical Transformations

Once released into the environment, this compound is subject to a variety of transformation processes that determine its fate and persistence. mdpi.com Biogeochemical transformations are natural pathways that involve chemical, geological, and biological components of an ecosystem to cycle elements and transform chemical compounds. pnnl.gov Understanding these complex pathways is critical for assessing the environmental impact of hydroxylated PAHs.

PAHs in the environment can undergo abiotic processes such as photodegradation, as well as biotic degradation by microorganisms. mdpi.comnih.gov The introduction of a hydroxyl group, as in this compound, generally increases the water solubility of the parent PAH, which may affect its transport and bioavailability. The presence and position of the methyl and hydroxyl groups can significantly influence the rate and pathway of degradation.

Microbial degradation is a key process in the natural attenuation of PAHs. nih.gov Bacteria and fungi possess enzymes, such as dioxygenases, that can initiate the breakdown of the aromatic ring system. bohrium.com The specific metabolites formed during the biodegradation of this compound would depend on the microbial species present and the prevailing environmental conditions. Research in this area aims to identify the key microorganisms and enzymatic pathways involved in the transformation of substituted and hydroxylated fluoranthenes.

Table 3: Key Processes in the Environmental Transformation of Hydroxylated PAHs

| Process | Description | Influencing Factors |

|---|---|---|

| Biodegradation | Transformation by microorganisms (bacteria, fungi). nih.gov | Microbial population, oxygen levels, nutrient availability, temperature. |

| Photodegradation | Breakdown by sunlight. | Wavelength and intensity of light, presence of photosensitizers. |

| Adsorption/Desorption | Binding to soil and sediment particles. | Soil organic matter content, particle size, aqueous solubility of the compound. |

| Leaching | Movement through the soil profile with water. | Water solubility, soil type, rainfall. |

Exploration of Novel Applications for Hydroxylated Fluoranthenes

While much of the research on hydroxylated PAHs has focused on their role as metabolites and environmental contaminants, there is growing interest in exploring their potential applications. The unique photophysical and biological properties of the fluoranthene core, modified by hydroxylation, open up possibilities in materials science and pharmacology.

Fluoranthene and its derivatives are known for their fluorescent properties, making them candidates for use in organic light-emitting diodes (OLEDs), fluorescent probes, and molecular sensors. chemistryviews.orgnih.govrsc.org The introduction of a hydroxyl group can modulate these properties, potentially leading to new materials with tailored optical characteristics.

In the biomedical field, some PAHs and their hydroxylated metabolites have been found to interact with biological receptors. For example, certain PAHs and their metabolites have shown estrogenic activity by interacting with the estrogen receptor. researchgate.net While this raises toxicological concerns, it also suggests that specifically designed hydroxylated fluoranthenes could be investigated for their potential as modulators of cellular pathways. A comprehensive understanding of the structure-activity relationships is essential for exploring any therapeutic potential while mitigating toxicity.

Q & A

Q. How should researchers design a stability study for this compound under varying environmental conditions?

- Methodological Answer : Adopt a factorial experimental design to systematically test variables such as temperature, pH, and light exposure. Use accelerated stability testing protocols (e.g., ICH Q1A guidelines) with periodic sampling. Data should be analyzed using time-series regression models to predict degradation pathways, referencing methodologies from systematic review frameworks for reproducibility .

Q. What steps are critical in synthesizing this compound to ensure reproducibility?

- Methodological Answer : Document reaction parameters (e.g., catalyst loading, solvent polarity, and reaction time) rigorously. Employ in-process monitoring via thin-layer chromatography (TLC) or real-time spectroscopic methods. Cross-validate synthetic routes using peer-reviewed protocols for structurally similar polycyclic aromatic compounds, emphasizing impurity profiling .

Advanced Research Questions

Q. How can contradictions in reported biological activities of this compound across studies be resolved?

- Methodological Answer : Conduct a systematic review (following Cochrane Handbook guidelines) to assess study heterogeneity, including differences in cell lines, assay conditions, and compound concentrations . Apply meta-analytical tools to quantify effect sizes and identify confounding variables. Validate findings using orthogonal assays (e.g., enzymatic vs. cell-based) to isolate mechanistic discrepancies .

Q. What interdisciplinary approaches are effective in elucidating the metabolic pathways of this compound?

- Methodological Answer : Integrate isotopic labeling (e.g., ¹⁴C or ¹⁸O) with in vitro hepatocyte models and in vivo pharmacokinetic studies. Use computational metabolomics platforms to predict phase I/II metabolism, followed by experimental validation via LC-MS/MS. Collaborate with toxicology and systems biology teams to map enzyme kinetics and regulatory networks, as recommended in global software development frameworks .

Q. How should researchers address variability in cytotoxicity data for this compound across different cancer models?

- Methodological Answer : Implement a multi-omics approach (transcriptomics, proteomics) to identify cell line-specific resistance mechanisms. Use standardized cytotoxicity assays (e.g., MTT, Annexin V) with strict adherence to CONSORT guidelines for experimental rigor . Compare results against a panel of control compounds with known mechanisms to contextualize data variability .

Q. What strategies optimize the detection of this compound in complex biological matrices?

- Methodological Answer : Develop a solid-phase extraction (SPE) protocol tailored to fluoranthene derivatives, followed by ultra-high-performance LC (UHPLC) with fluorescence detection. Validate the method using spike-and-recovery experiments in plasma/tissue homogenates, referencing quality assessment frameworks for fluorinated compounds .

Q. How can computational modeling improve the understanding of this compound’s interaction with cellular targets?

- Methodological Answer : Employ molecular docking and molecular dynamics simulations using high-resolution protein structures (e.g., from the PDB). Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Cross-reference results with cheminformatics databases to identify structural analogs with documented binding affinities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.